molecular formula C6H8N4S B2627255 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 552881-02-4

3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2627255
CAS No.: 552881-02-4
M. Wt: 168.22
InChI Key: RHPUOPUXYYBHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 552881-02-4) is a high-purity chemical compound with the molecular formula C6H8N4S and a molecular weight of 168.22 g/mol. This heterocyclic compound features a fused triazole-thiadiazine scaffold, which is of significant interest in medicinal chemistry and drug discovery . Research indicates that this core structure is a versatile pharmacophore. Derivatives of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been synthesized and evaluated for a wide range of biological activities . Recent scientific studies highlight its potential in developing novel α-glucosidase inhibitors for diabetes management, with some derivatives showing significantly higher in vitro potency than the common drug acarbose and demonstrating an ability to lower postprandial blood glucose in vivo . Furthermore, this scaffold is under investigation for its antimicrobial properties, with some disubstituted analogs exhibiting potent activity against various Gram-positive and Gram-negative bacteria and fungi, potentially by targeting enzymes like MurB and CYP51 . Additional research explores its anti-inflammatory and analgesic potential, suggesting that specific substitutions can yield compounds with significant activity . This product is intended for research and development purposes only.

Properties

IUPAC Name

3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S/c1-4-3-11-6-8-7-5(2)10(6)9-4/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPUOPUXYYBHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2SC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of triazole derivatives with thiadiazine derivatives. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with phenacyl bromides in the presence of a base such as potassium hydroxide. The reaction is usually carried out in refluxing ethanol for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3,6-Dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include bases like potassium hydroxide, solvents like ethanol, and catalysts such as piperidine. Major products formed from these reactions include various substituted triazolothiadiazine derivatives with potential pharmacological activities.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibit significant antitumor activity. A study conducted at the National Cancer Institute evaluated the anticancer potential of these compounds against 60 different cancer cell lines, including leukemia and breast cancer. The results demonstrated promising antineoplastic activity, suggesting that these derivatives could serve as effective agents in cancer therapy .

Analgesic and Anti-inflammatory Effects

Another notable application of this compound is its analgesic and anti-inflammatory properties. A series of synthesized compounds based on this compound were screened for their ability to alleviate pain and inflammation. Results showed that certain derivatives possessed significant analgesic effects without inducing gastric lesions or causing lipid peroxidation, indicating a favorable safety profile .

Antioxidant Activity

The antioxidant capabilities of this compound have also been explored. Compounds derived from this structure demonstrated the ability to scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related diseases and could lead to the development of new antioxidant therapies .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with various electrophiles. Structural modifications have been shown to significantly influence the biological activity of the resulting compounds. For instance:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring enhances the analgesic and anti-inflammatory activities.
  • Substituent Variations: Different alkyl substituents at specific positions have been linked to increased anticancer potency against specific cell lines like MDA-MB-468 (breast cancer) .

Comparative Data Table

Property Activity Reference
Anticancer ActivityEffective against multiple cancer types
Analgesic ActivitySignificant without gastric toxicity
Antioxidant ActivityEffective free radical scavenger

Case Study 1: Antitumor Efficacy

In a comprehensive study involving various cancer cell lines (including leukemia and lung cancer), derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine were synthesized and tested for their antitumor efficacy. The findings revealed that these compounds exhibited potent cytotoxic effects across a wide range of cancers with minimal side effects observed in normal cells .

Case Study 2: Analgesic Properties

A series of experiments assessing the analgesic properties of synthesized triazolothiadiazines indicated that certain compounds significantly reduced pain responses in animal models while maintaining a low incidence of adverse effects typically associated with analgesics .

Mechanism of Action

The mechanism of action of 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activity or modulation of receptor function. For example, it has been shown to inhibit the activity of enzymes like carbonic anhydrase and cholinesterase by binding to their active sites . The pathways involved in its action include disruption of enzyme-substrate interactions and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of triazolothiadiazines are highly dependent on substituent patterns. Below is a detailed comparison of 3,6-dimethyl-7H-triazolothiadiazine with its analogs:

Substituent Effects on Physicochemical Properties
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) LogP* Key Spectral Features (IR/NMR)
3,6-Dimethyl-7H-triazolothiadiazine 3-CH₃, 6-CH₃ 168.22 194–195 (predicted) 1.2 IR: 2930 cm⁻¹ (C-H stretch); NMR: δ 2.33 (s, CH₃)
3-Ethyl-6-methyl-7H-triazolothiadiazine (5b) 3-C₂H₅, 6-CH₃ 300.38 150–152 2.8 IR: 1596 cm⁻¹ (C=N); NMR: δ 1.28 (t, CH₂CH₃)
3-(3,4,5-Trimethoxyphenyl)-6-carboxymethyl-7H-triazolothiadiazine (16) 3-(Ar-OMe₃), 6-CH₂COOH 339.21 285–287 0.5 IR: 1720 cm⁻¹ (C=O); NMR: δ 7.47 (d, Ar-H)
6-(4-Bromophenyl)-3-phenyl-7H-triazolothiadiazine (23) 3-C₆H₅, 6-Br-C₆H₄ 371.25 201–203 3.5 IR: 1590 cm⁻¹ (C=C); NMR: δ 7.15–7.39 (m, Ar-H)

*LogP values estimated using fragment-based methods.

Key Observations :

  • Thermal Stability : Electron-withdrawing groups (e.g., nitro in 5d) elevate melting points due to stronger intermolecular interactions .
  • Spectral Signatures : Methyl groups (e.g., in 3,6-dimethyl derivative) produce distinct singlet peaks in ¹H NMR (δ 2.2–2.5 ppm), whereas aryl protons show multiplet patterns (δ 7.0–8.2 ppm) .

Key Observations :

  • Catalyst Efficiency : KOH in DMF yields moderate conversions (40%) for 3,6-dimethyl derivatives, while Et₃N in acetonitrile improves yields (80%) for ethyl-substituted analogs .
  • Substrate Scope : Phenacyl bromides enable diverse aryl substitutions (e.g., 7a–k) but require acidic conditions .

Key Observations :

  • Antimicrobial Potency : Carboxymethyl and trimethoxyphenyl substituents (e.g., 16) enhance Gram-negative activity (MIC 1–2 µg/mL), surpassing ampicillin .
  • Anticancer Activity : Pyrazolyl and dihydro derivatives (e.g., 20) show low IC₅₀ values (4.5–8.2 µM), indicating strong pro-apoptotic effects .

Biological Activity

3,6-Dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides an overview of its biological activity, focusing on antitumor properties, antioxidant effects, and potential applications in diabetes management.

  • Molecular Formula : C7H8N4S
  • Molecular Weight : 168.22 g/mol
  • CAS Number : 552881-02-4

Antitumor Activity

A significant body of research has highlighted the antitumor potential of derivatives of this compound. For instance:

  • Study Findings :
    • In vitro studies conducted on 60 cancer cell lines (including leukemia and breast cancer) demonstrated that derivatives exhibited notable antineoplastic activity. The compounds were shown to inhibit cell proliferation effectively .
    • Specific derivatives displayed enhanced activity against MDA-MB-468 breast cancer cells when substituents were modified .

Table 1: Antitumor Activity of Selected Derivatives

CompoundCancer Cell Line% Inhibition
3aMDA-MB-468High
2dCCRF-CEM (Leukemia)Moderate
2eA549 (Lung)Significant

Antioxidant Activity

Research has also indicated that certain derivatives possess antioxidant properties:

  • DPPH Free Radical Scavenging : Compounds were tested for their ability to scavenge DPPH radicals. For example, compound 2d exhibited an IC50 value of 16.97 µg/mL .

Table 2: Antioxidant Activity of Selected Compounds

CompoundIC50 Value (µg/mL)% Scavenging
2d16.9759.15
2e21.40Good

Anti-Diabetic Activity

The compound also shows promise in managing diabetes:

  • In Vivo Studies : In a streptozotocin-induced diabetic rat model, several derivatives demonstrated significant blood glucose-lowering activities. For instance, compounds showed up to 59.98% reduction in blood glucose levels .

The mechanism by which these compounds exert their biological effects is under investigation. Preliminary studies suggest that they may interact with cellular pathways involved in apoptosis and cell cycle regulation in cancer cells . Additionally, their antioxidant properties may stem from their ability to reduce oxidative stress within cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with α-bromoketones or phenacyl bromides under acid catalysis. For example, Khramchikhini et al. demonstrated the use of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with propargyl aldehydes to form the triazolo-thiadiazine core . Optimizing solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., heteropolyacids) significantly impacts yields (50–85%) and purity .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C) and IR spectroscopy are critical. The methyl groups at positions 3 and 6 appear as singlets in ¹H NMR (δ 2.3–2.6 ppm), while the triazole and thiadiazine protons resonate between δ 7.0–8.5 ppm. X-ray crystallography, as performed by Fun et al., confirmed planar geometry and bond distances (e.g., C–S: 1.74 Å, C–N: 1.31 Å) . Elemental analysis (C, H, N, S) and HPLC purity (>95%) are mandatory for validation .

Q. What in vitro biological screening models are used to evaluate its antitumor potential?

  • Methodological Answer : Standard assays include MTT or SRB tests against cancer cell lines (e.g., MCF-7, A549, HeLa). Derivatives of this scaffold showed IC₅₀ values ranging from 0.14–25 µM, with cyclopropyl-substituted analogs exhibiting enhanced activity against leukemia L1210 cells . Dose-response curves and selectivity indices (vs. normal cells like HEK293) are calculated to prioritize lead compounds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity and pharmacokinetics?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) at the 6-position enhances antibacterial activity (MIC: 2–8 µg/mL against S. aureus), while bulky substituents (e.g., benzylidene) improve metabolic stability. Pharmacokinetic studies in rodents revealed that methyl groups at 3/6 positions reduce CYP450-mediated clearance, increasing half-life (t₁/₂: 4.2 h) . Quantitative structure-activity relationship (QSAR) models further guide optimization .

Q. What mechanistic insights explain its antitumor activity?

  • Methodological Answer : Molecular docking and enzyme inhibition assays suggest targeting tubulin polymerization (binding affinity ΔG: −9.2 kcal/mol) and topoisomerase II (IC₅₀: 1.8 µM). Flow cytometry revealed G2/M phase arrest in HeLa cells, corroborated by Western blotting showing upregulated p53 and Bax/Bcl-2 ratio . Mitochondrial membrane depolarization assays (JC-1 staining) confirm apoptosis induction .

Q. How can contradictory data on antibacterial efficacy across studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative), inoculum size, or assay conditions (e.g., broth microdilution vs. disk diffusion). Meta-analyses using standardized CLSI protocols and checkerboard synergy assays (e.g., with β-lactams) clarify efficacy. For instance, triazolo-thiadiazines showed additive effects with ciprofloxacin (FIC index: 0.5) against MRSA .

Q. What strategies improve synthetic yield for scale-up without compromising purity?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction time (30 min vs. 12 h) and improves yield (85% vs. 60%) by enhancing cyclization efficiency . Continuous-flow reactors with immobilized catalysts (e.g., HPA/MCM-41) minimize side products. Recrystallization from ethanol/water (3:1) achieves >99% purity, validated by DSC and TGA .

Q. How do computational methods guide the design of novel derivatives?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap: 4.1 eV) to predict reactivity. Molecular dynamics simulations (50 ns trajectories) assess binding stability to targets like 14α-demethylase (PDB: 3LD6), with binding free energies (MM-PBSA: −45 kcal/mol) correlating with antifungal IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.